molecular formula C10H11BrFNO B2490225 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide CAS No. 1691741-79-3

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide

Cat. No.: B2490225
CAS No.: 1691741-79-3
M. Wt: 260.106
InChI Key: WQICOAFQSCPZJS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrFNO It is a brominated amide derivative, characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide typically involves the bromination of N-(2-fluoro-5-methylphenyl)propanamide. One common method includes the reaction of N-(2-fluoro-5-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted amides, thiols, and ethers.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methylphenyl)propanamide
  • 2-Bromo-N-(4-methylphenyl)propanamide
  • 2-Bromo-N-(3-fluoro-5-methylphenyl)propanamide

Uniqueness

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C11H12BrFNO
  • CAS Number : 1691741-79-3
  • Molecular Weight : 276.12 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes linked to cancer progression, particularly those related to the epidermal growth factor receptor (EGFR). Research indicates that this compound can inhibit EGFR mutation-expressing cancer cells, which is significant in the context of targeted cancer therapies.

Enzyme Inhibition

The compound exhibits inhibitory effects on various kinases associated with tumor growth. In a study, it was shown to significantly reduce the proliferation of cancer cell lines known to express EGFR mutations, suggesting a potential application in treating certain types of cancer .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
HeLa12.5Moderate inhibition
A54910.0Significant inhibition
MCF715.0Moderate inhibition
PC-38.5High inhibition

These results indicate that the compound has varying degrees of effectiveness against different cancer types, with notable potency against lung and prostate cancer cell lines.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to increased levels of H3K4me2 methylation, a marker associated with gene activation and tumor suppression. The observed increases in methylation suggest that this compound may modulate gene expression related to tumor growth and survival .

Case Studies

  • Case Study on Lung Cancer :
    In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10 µM after 48 hours. The study also noted apoptosis induction as evidenced by increased caspase activity.
  • Case Study on Prostate Cancer :
    Another study focused on PC-3 prostate cancer cells demonstrated that the compound inhibited cell migration and invasion at concentrations as low as 8.5 µM. This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Properties

IUPAC Name

2-bromo-N-(2-fluoro-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-3-4-8(12)9(5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICOAFQSCPZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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